N-(5-chloropyridin-2-yl)-1-methoxynaphthalene-2-carboxamide
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Overview
Description
N-(5-Chloro-2-pyridyl)-1-methoxy-2-naphthamide is a chemical compound with a complex structure that includes a pyridine ring substituted with a chlorine atom and a naphthamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Chloro-2-pyridyl)-1-methoxy-2-naphthamide typically involves multiple steps, starting with the preparation of the pyridine and naphthamide precursors. One common method involves the reaction of 5-chloro-2-pyridine with 1-methoxy-2-naphthoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of N-(5-Chloro-2-pyridyl)-1-methoxy-2-naphthamide may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-Chloro-2-pyridyl)-1-methoxy-2-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce various substituted pyridyl derivatives .
Scientific Research Applications
N-(5-Chloro-2-pyridyl)-1-methoxy-2-naphthamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(5-Chloro-2-pyridyl)-1-methoxy-2-naphthamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-(5-Chloro-2-pyridyl)bis(trifluoromethanesulfonimide): Another compound with a similar pyridine ring structure but different functional groups.
N-(2-Pyridyl)bis(trifluoromethanesulfonimide): Similar in structure but lacks the chlorine substitution on the pyridine ring
Uniqueness
N-(5-Chloro-2-pyridyl)-1-methoxy-2-naphthamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C17H13ClN2O2 |
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Molecular Weight |
312.7 g/mol |
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-methoxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H13ClN2O2/c1-22-16-13-5-3-2-4-11(13)6-8-14(16)17(21)20-15-9-7-12(18)10-19-15/h2-10H,1H3,(H,19,20,21) |
InChI Key |
MHCXLDUAGUGLKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=CC=CC=C21)C(=O)NC3=NC=C(C=C3)Cl |
Origin of Product |
United States |
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